molecular formula C19H19N5O4S2 B2637417 Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 494825-96-6

Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2637417
CAS RN: 494825-96-6
M. Wt: 445.51
InChI Key: FZGGYCCQDNKOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C19H19N5O4S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of methyl esters derived from the reaction of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine demonstrated significant antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Gein et al., 2020).

Antioxidant Activity Evaluation

The synthesis of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2,-a][1,3,5]triazin-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives and their evaluation for antioxidant activity showcases the potential of these compounds in mitigating oxidative stress (George et al., 2010).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against certain insects and microorganisms for insecticidal and antimicrobial activities suggest a promising avenue for developing new agents in pest control and antibacterial therapies (Deohate & Palaspagar, 2020).

Molecular Docking and Biological Evaluation

The design and synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds, followed by antimicrobial, antioxidant, and antitubercular activity assessment, including molecular docking studies, highlight the multifaceted biological activities these compounds possess. Compounds displayed strong interactions with antitubercular receptors, indicating their potential as antitubercular agents (Fathima et al., 2021).

Structural Characterization for Angiotensin II Receptor Antagonists

The structural characterization of oxadiazole derivatives used as spacers in the synthesis of potential angiotensin II receptor antagonists provides valuable insights into the molecular design of new antihypertensive drugs (Meyer et al., 2003).

properties

IUPAC Name

methyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-11-8-12(2)21-18(20-11)29-10-16-23-24-19(28-16)30-9-15(25)22-14-7-5-4-6-13(14)17(26)27-3/h4-8H,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGYCCQDNKOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.